molecular formula C27H18N2O5S B11542841 N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

Cat. No.: B11542841
M. Wt: 482.5 g/mol
InChI Key: YVVAMEIFTPBGKC-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a dibenzofuran moiety, a phthalimide group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of Dibenzofuran Moiety: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives under oxidative conditions.

    Introduction of Phthalimide Group: The phthalimide group is introduced via a condensation reaction between phthalic anhydride and an amine.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the coupling of the sulfonyl chloride with the amine group of the phthalimide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dibenzofuran moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The phthalimide group can be reduced to phthalamide under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, phthalamide, and various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition and receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The combination of the dibenzofuran and phthalimide moieties may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The dibenzofuran moiety may interact with hydrophobic pockets, while the phthalimide group can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(dibenzo[b,d]furan-3-yl)-5-nitrofuran-2-carboxamide
  • N-dibenzo[b,d]furan-3-yl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
  • dibenzo[b,d]furan-3-ylboronic acid

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide is unique due to the combination of its structural features

Properties

Molecular Formula

C27H18N2O5S

Molecular Weight

482.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C27H18N2O5S/c30-26-22-6-1-2-7-23(22)27(31)29(26)16-17-9-12-19(13-10-17)35(32,33)28-18-11-14-21-20-5-3-4-8-24(20)34-25(21)15-18/h1-15,28H,16H2

InChI Key

YVVAMEIFTPBGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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